molecular formula C12H7ClN4O B7794623 7-(4-chlorophenyl)-8H-pteridin-4-one

7-(4-chlorophenyl)-8H-pteridin-4-one

Cat. No.: B7794623
M. Wt: 258.66 g/mol
InChI Key: XKKKXUQVBCAKJT-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-8H-pteridin-4-one is a heterocyclic compound featuring a pteridine core substituted with a 4-chlorophenyl group at the 7-position and a ketone moiety at the 4-position. Pteridine derivatives are known for their diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and anticancer candidates . The 4-chlorophenyl substituent introduces electron-withdrawing properties and lipophilicity, which may enhance binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name

7-(4-chlorophenyl)-8H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKKXUQVBCAKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “7-(4-chlorophenyl)-8H-pteridin-4-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and purification.

    Step 3: Final reaction to obtain the target compound, followed by purification and characterization.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and purity. This often involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: For efficient and consistent production.

    Advanced purification techniques: Such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it forms [specific products].

    Reduction: Using reducing agents, it can be converted to [specific products].

    Substitution: Reacts with [specific reagents] to replace functional groups, forming [specific products].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent], [temperature], [solvent].

    Reduction: [Reducing agent], [temperature], [solvent].

    Substitution: [Reagent], [catalyst], [temperature].

Major Products: The major products formed from these reactions include [specific compounds], which are characterized using techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Compound “7-(4-chlorophenyl)-8H-pteridin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of [specific products] due to its unique properties.

Mechanism of Action

The mechanism by which compound “7-(4-chlorophenyl)-8H-pteridin-4-one” exerts its effects involves:

    Molecular Targets: It interacts with specific enzymes or receptors, leading to [specific biological effects].

    Pathways Involved: The compound influences [specific pathways], resulting in [specific outcomes].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(4-chlorophenyl)-8H-pteridin-4-one with structurally related compounds from the European Patent Application (2023/39) . Key differences in substituents, heterocyclic systems, and inferred biological activities are highlighted.

Compound Name (Structure) Core Heterocycle Substituents Inferred Activity/Properties
This compound Pteridine - 7-position: 4-chlorophenyl
- 4-position: ketone
High lipophilicity; potential kinase inhibition due to planar aromatic core .
2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 5) Pyrido[1,2-a]pyrimidine - 2-position: 3-fluoro-4-methoxyphenyl
- 7-position: tetrahydropyridinyl
Enhanced solubility and conformational flexibility; fluorine may improve metabolic stability .
2-(3,4-dimethoxyphenyl)-9-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 15) Pyrido[1,2-a]pyrimidine - 2-position: 3,4-dimethoxyphenyl
- 7-position: methylpiperazinyl
Electron-donating methoxy groups may reduce binding to hydrophobic targets; piperazinyl group could enhance solubility .

Key Structural and Functional Differences:

Core Heterocycle: The pteridine core in this compound is more rigid and planar compared to the pyrido[1,2-a]pyrimidine systems in Compounds 5 and 13. This rigidity may favor interactions with flat binding sites (e.g., ATP pockets in kinases) but reduce solubility .

Substituent Effects: 4-Chlorophenyl (target compound): Introduces strong electron-withdrawing effects, increasing electrophilicity and enhancing interactions with nucleophilic residues (e.g., lysine or cysteine in enzymes).

Heterocyclic Attachments :

  • The tetrahydropyridinyl (Compound 5) and methylpiperazinyl (Compound 15) groups introduce basic nitrogen atoms, enhancing solubility and enabling salt formation. In contrast, the pteridine core lacks such ionizable groups, which may limit bioavailability .

Research Findings and Implications

Biological Activity: Patent data suggests that pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., Compounds 5 and 15) exhibit potent kinase inhibitory activity, with IC₅₀ values in the nanomolar range .

Solubility and Bioavailability :

  • The pyrido[1,2-a]pyrimidine derivatives demonstrate superior aqueous solubility (>50 µM) compared to pteridine analogs, likely due to their ionizable heterocyclic attachments .

Metabolic Stability: Fluorinated analogs (e.g., Compound 5) show longer half-lives in microsomal assays (>2 hours) than non-fluorinated counterparts, suggesting that the 4-chlorophenyl group in the target compound may confer intermediate stability .

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